

N6F11: A Novel Probe for Interrogating the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6F11

Cat. No.: B2492444

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N6F11 is a novel small molecule and selective ferroptosis inducer that serves as a powerful tool for studying the ubiquitin-proteasome system (UPS).[1][2] Its unique mechanism of action, which hijacks a specific E3 ubiquitin ligase to induce the degradation of a key protein, offers a refined approach to investigate protein ubiquitination and subsequent proteasomal degradation. Unlike broad-spectrum proteasome inhibitors, **N6F11** allows for the targeted study of a specific E3 ligase-substrate axis within the complex UPS network.

N6F11 selectively induces ferroptosis in cancer cells by promoting the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation.[3][4] This degradation is not direct but is mediated by the E3 ubiquitin ligase TRIM25 (Tripartite Motif Containing 25), which is predominantly expressed in cancer cells.[5][6] This cancer-cell specificity makes **N6F11** an invaluable tool for dissecting the role of TRIM25 and the proteasome in cellular homeostasis and disease.[4][6]

Mechanism of Action

N6F11 initiates a specific signaling cascade that culminates in the proteasomal degradation of GPX4:

- Binding to TRIM25: **N6F11** directly binds to the RING domain of the E3 ubiquitin ligase TRIM25.[\[7\]](#)[\[8\]](#)[\[9\]](#) TRIM25 is an enzyme that attaches ubiquitin tags to substrate proteins.
- Induction of Ubiquitination: This binding event allosterically activates TRIM25, prompting it to recognize GPX4 as a substrate.[\[10\]](#)[\[11\]](#)
- K48-linked Polyubiquitination: Activated TRIM25 then mediates the attachment of a K48-linked polyubiquitin chain to GPX4.[\[7\]](#)[\[8\]](#) This specific type of ubiquitin chain is a canonical signal for proteasomal degradation.
- Proteasomal Degradation: The polyubiquitinated GPX4 is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins.[\[1\]](#)[\[4\]](#)
- Induction of Ferroptosis: The subsequent depletion of GPX4 leads to an accumulation of lipid peroxides, ultimately resulting in a form of iron-dependent cell death known as ferroptosis.[\[5\]](#)[\[9\]](#)

This mechanism highlights **N6F11** as a molecular probe to specifically investigate TRIM25 E3 ligase activity and the downstream consequences of substrate degradation via the proteasome.

Data Presentation

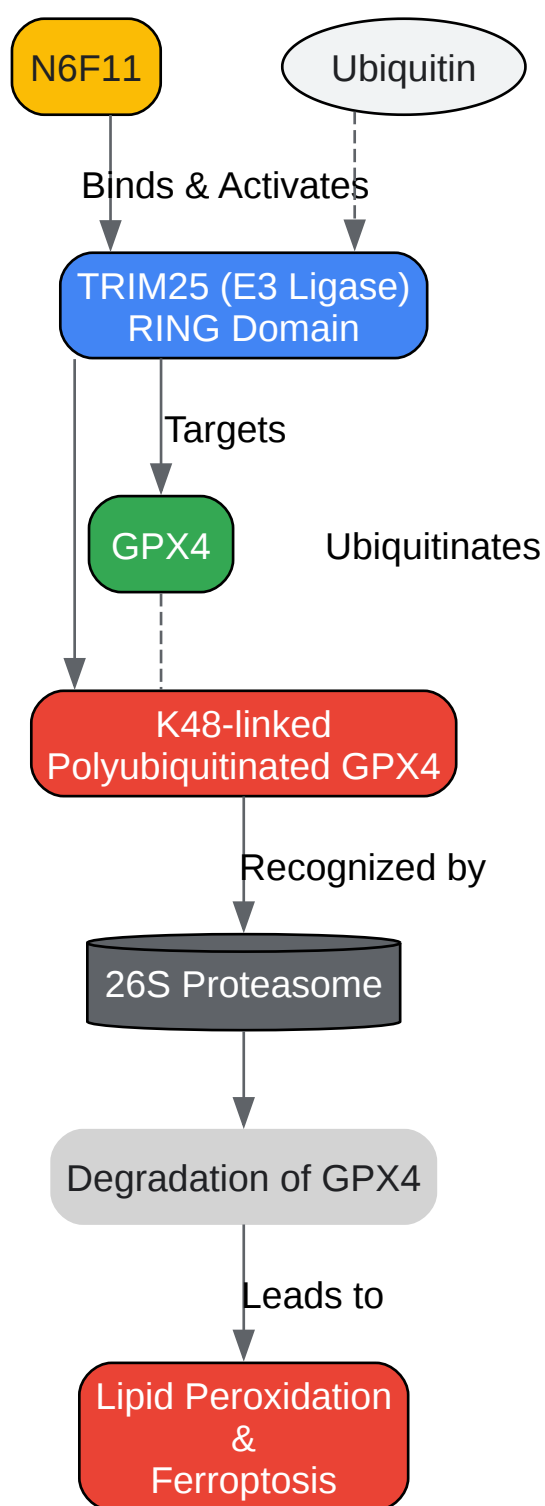
N6F11 Efficacy and Treatment Parameters

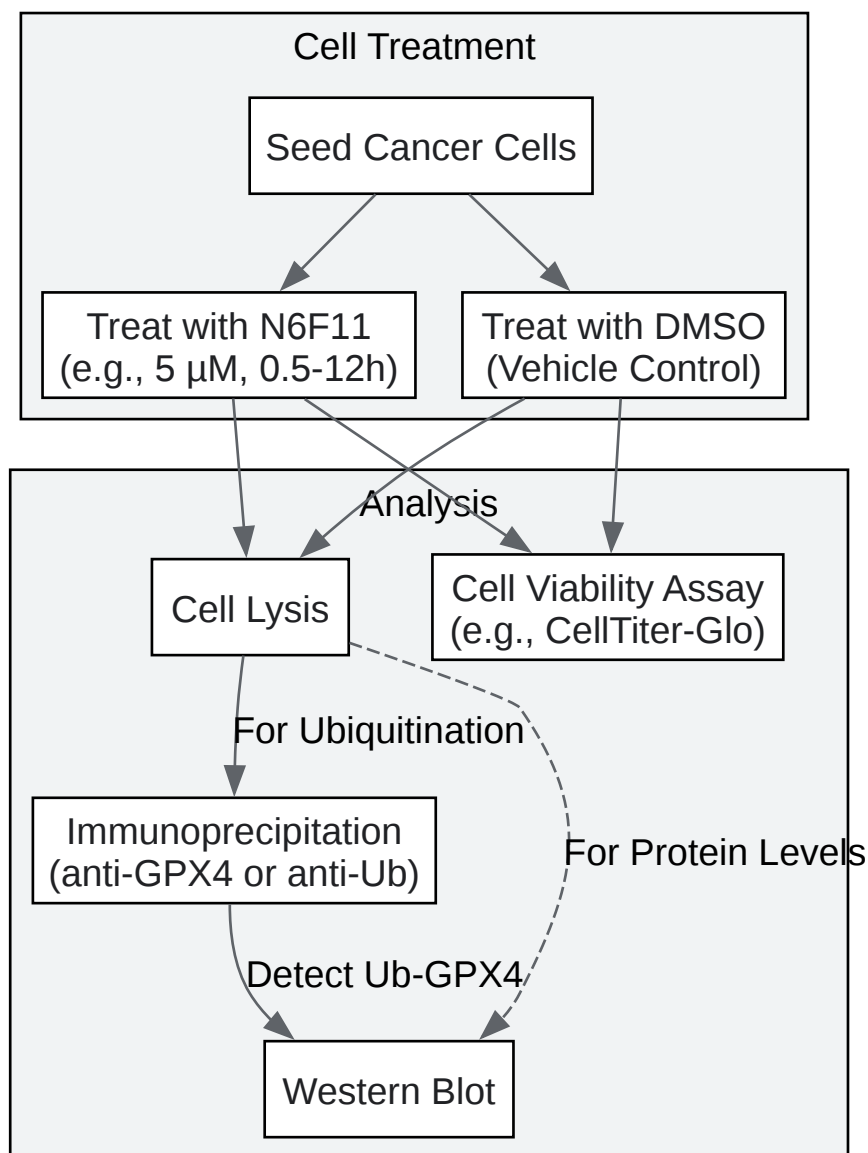
The following table summarizes the effective concentrations of **N6F11** used in various cancer cell lines to induce GPX4 degradation and cell death. While specific IC50 values are not consistently reported across studies, the micromolar range is consistently shown to be effective.

Cell Line	Cancer Type	Effective Concentration for GPX4 Degradation	Notes
PANC-1	Human Pancreatic Ductal Adenocarcinoma	0.625 - 5 μ M	Significant degradation observed at 5 μ M after 12 hours. [1] [2]
HT-1080	Human Fibrosarcoma	5 μ M	Effective in inducing GPX4 degradation. [1]
MiaPACA2	Human Pancreatic Ductal Adenocarcinoma	0.625 - 5 μ M	Broad-spectrum activity observed. [1]
BxPC3	Human Pancreatic Ductal Adenocarcinoma	0.625 - 5 μ M	Broad-spectrum activity observed. [1]
5637	Human Bladder Carcinoma	0.625 - 5 μ M	Broad-spectrum activity observed. [1]
Hs578T	Human Breast Cancer	0.625 - 5 μ M	Broad-spectrum activity observed. [1]
HeLa	Human Cervical Cancer	0.625 - 5 μ M	Broad-spectrum activity observed. [1]

Note: The optimal concentration and treatment time may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.

Mandatory Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dallasinnovates.com [dallasinnovates.com]
- 11. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- To cite this document: BenchChem. [N6F11: A Novel Probe for Interrogating the Ubiquitin-Proteasome System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2492444#n6f11-for-studying-the-ubiquitin-proteasome-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com